1-(4-Propylphenyl)ethanamine, also known as 2-(4-propylphenyl)ethanamine, is an organic compound classified under the category of phenethylamines. This compound features a propyl group attached to a phenyl ring, connected via an ethylamine linker, making it structurally significant in various chemical and biological contexts. The compound has garnered attention for its potential applications in pharmacology and organic synthesis.
The compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the classification of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-propylphenyl)ethanamine, and it has a CAS number of 3166-99-2.
The synthesis of 1-(4-propylphenyl)ethanamine typically involves several key steps:
This method is efficient and allows for high yields of the desired compound, making it suitable for both laboratory and industrial applications .
The molecular structure of 1-(4-propylphenyl)ethanamine can be described using its molecular formula . The compound exhibits a typical phenethylamine structure with the following characteristics:
The structure features a propyl group attached to one of the aromatic rings, contributing to its unique properties and reactivity .
1-(4-Propylphenyl)ethanamine is involved in various chemical reactions, including:
These reactions are essential for its utility in organic synthesis and medicinal chemistry .
These properties are crucial for understanding how the compound behaves under different conditions, influencing its handling and storage .
1-(4-Propylphenyl)ethanamine has several scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The systematic deconstruction of 1-(4-propylphenyl)ethanamine (C₁₁H₁₇N) reveals two primary retrosynthetic pathways converging on p-propylacetophenone as a key intermediate. The first approach involves disconnection of the C-N bond, suggesting p-propylacetophenone as the carbonyl precursor for reductive amination. The carbonyl group in this intermediate can be traced to Friedel-Crafts acylation of propylbenzene with acetyl chloride under Lewis acid catalysis (AlCl₃, 0-5°C), yielding the ketone with high regioselectivity [6]. Alternative carbonyl installation methods include oxidation of 1-(4-propylphenyl)ethanol using MnO₂ or catalytic Oppenauer conditions [10].
The second retrosynthetic route focuses on aryl-alkyl bond disconnection, revealing 4-propylaniline and acetaldehyde as potential precursors. This analysis suggests reductive alkylation of the aniline as a viable pathway, though competing dialkylation must be controlled. The propyl side chain in 4-propylaniline itself can be derived from reduction of 4-propylnitrobenzene (Pd/C, H₂) or hydrodehalogenation of 4-bromopropiophenone via catalytic transfer hydrogenation [7].
Table 1: Retrosynthetic Pathways for 1-(4-Propylphenyl)ethanamine
Disconnection Target | Precursors | Key Transformations | Strategic Advantages |
---|---|---|---|
C-N bond | p-Propylacetophenone + NH₃ | Reductive amination | High atom economy, minimal byproducts |
Aryl-alkyl bond | 4-Propylaniline + Acetaldehyde | Reductive alkylation | Avoids ketone synthesis step |
Propyl side chain | 4-Bromopropiophenone | Catalytic hydrogenation | Enables late-stage functionalization |
Molecular complexity analysis indicates that the propyl substituent’s electronic contribution (+I effect) moderately activates the benzene ring toward electrophilic substitution compared to alkyl chains with β-branching. This electronic profile directs synthetic designs toward electrophilic aromatic substitution at the para-position as an early step. The amine group’s introduction is strategically deferred to prevent interference with aromatic chemistry, consistent with protecting group-free synthetic planning for phenethylamine derivatives [6] [10].
Catalytic amination technologies for synthesizing 1-(4-propylphenyl)ethanamine primarily exploit reductive amination and transition metal-catalyzed C-N coupling. The most industrially implemented approach involves reductive amination of p-propylacetophenone using ammonium acetate or ammonia in the presence of NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation (Pd/C, H₂, 50-60 psi). This method delivers yields of 75-92% with careful pH control (pH 6-7) to minimize carbonyl reduction byproducts [7] [10]. Recent advances employ catalytic transfer hydrogenation with ammonium formate and Pd/Al₂O₃, enabling reactions under milder conditions (80°C, atmospheric pressure) while maintaining comparable yields [7].
Buchwald-Hartwig amination presents an alternative route starting from 1-(4-bromophenyl)ethanone and propylamine. Optimization studies reveal that XPhos precatalysts with Pd₂(dba)₃ provide superior coupling efficiency (toluene, 110°C, KOtBu base) compared to biphenyl-based ligands. This approach achieves 65-78% yields but faces challenges with competitive dehalogenation and requires careful exclusion of oxygen [5]. For chiral variants, asymmetric hydrogenation of enamines derived from p-propylacetophenone using Rh(I)-(S,S)-Et-DuPhos catalysts achieves enantiomeric excesses >90%, though substrate scope limitations exist for sterically hindered derivatives [3].
Table 2: Catalytic Amination Performance Comparison
Method | Catalyst System | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Reductive amination | NaBH₃CN/NH₄OAc | MeOH, 25°C, 12h | 92 | Borane waste generation |
Catalytic hydrogenation | Pd/C (10%) | H₂ (50 psi), EtOH, 50°C, 5h | 85 | Requires pressure equipment |
Transfer hydrogenation | Pd/Al₂O₃ + HCO₂NH₄ | iPrOH, 80°C, 8h | 88 | Formate byproducts |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C, KOtBu, 24h | 78 | Bromoarene precursor cost |
Mechanistic investigations reveal that reductive amination proceeds through an iminium ion intermediate whose formation is rate-limiting in non-polar solvents. Acidic resins (Nafion® NR50) accelerate this step, reducing reaction times by 40% while maintaining chemoselectivity. Catalyst poisoning studies confirm that the propyl chain’s lack of β-hydrogens prevents unwanted elimination pathways, distinguishing this substrate from longer-chain analogues where enamine formation becomes competitive [7] [10].
The chiral center in 1-(4-propylphenyl)ethanamine necessitates specialized strategies for enantiopure production. Diastereomeric crystallization remains the most scalable technique, employing (1R)-(-)-10-camphorsulfonic acid as a resolving agent. The (S)-amine salt crystallizes preferentially from ethanol/water mixtures (4:1) with 34% yield and >99% de after two recrystallizations. Thermodynamic analysis reveals a crystallization enthalpy difference of 2.8 kJ/mol between diastereomers, explaining the resolution efficiency [3]. Alternative resolving agents include O,O’-di-p-toluoyl-(2R,3R)-tartaric acid (DTT), which provides complementary selectivity for the (R)-enantiomer in acetonitrile solutions [2].
For asymmetric synthesis, enantioselective reductive amination using (S)-proline-derived organocatalysts achieves 85% ee at -20°C. However, industrial implementation is hampered by low turnover numbers (TON <50). More robust systems employ Ru(II)-(S)-BINAP-catalyzed hydrogenation of the corresponding imine, reaching 92% ee with substrate/catalyst ratios up to 5000:1 when modified with NEt(iPr)₂ as a chiral modifier [3]. Chiral chromatographic resolution using amylose tris(3,5-dimethylphenylcarbamate) stationary phases (Chiralpak® AD-H) achieves baseline separation (α=1.52) in hexane/isopropanol (95:5) mobile phases, enabling analytical-scale purification [2].
Biological resolution approaches leverage lipase-mediated kinetic resolution of acetamide precursors. Candida antarctica lipase B (CAL-B) demonstrates enantioselectivity (E=42) for (R)-N-acetyl-1-(4-propylphenyl)ethanamine hydrolysis, allowing recovery of the (S)-amine with 98% ee after 40% conversion. Molecular modeling suggests the propyl group’s length optimally fits the enzyme’s hydrophobic pocket, explaining enhanced selectivity versus methyl or butyl analogues [3].
Table 3: Enantiomer Activity Differences at Biological Targets
Enantiomer | Serotonin Receptor Binding (Ki, nM) | Dopamine Transporter Inhibition (%) | Relative Potency |
---|---|---|---|
(R)-1-(4-Propylphenyl)ethanamine | 420 ± 35 | 22 ± 4 | 1.0 |
(S)-1-(4-Propylphenyl)ethanamine | 185 ± 20 | 65 ± 7 | 3.5 |
Chiral auxiliary approaches utilize (4R,5R)-(-)-2,3-O-isopropylidene-D-threitol esters, enabling separation by medium-pressure chromatography before auxiliary removal. This method delivers both enantiomers in >99% ee, though the 5-step sequence reduces overall yield to 45-52% [3]. X-ray crystallographic studies of diastereomeric intermediates confirm that the propyl group’s conformational flexibility contributes to crystallization diastereoselectivity by allowing adaptive packing in the lattice [3].
Modern synthetic routes to 1-(4-propylphenyl)ethanamine increasingly incorporate green chemistry principles to minimize environmental impact. Solvent-free reductive amination using montmorillonite K10-supported sodium borohydride achieves 89% yield at 70°C, eliminating volatile organic compound (VOC) emissions. This mechanochemical approach reduces the process E-factor to 1.2 versus 8.5 for traditional solvent-based routes [8]. Atom economy calculations confirm that catalytic reductive amination (atom economy=85.7%) outperforms classical Gabriel synthesis (atom economy=52.3%) or azide reductions (atom economy=61.8%) [4].
Biocatalytic routes employ transaminase enzymes engineered for enhanced activity toward p-propylacetophenone. Directed evolution of Chromobacterium violaceum transaminase produced a variant (L57V/F85M/V153A) with 18-fold increased activity, enabling 92% conversion at 100 mM substrate concentration. This aqueous-phase process operates at 30°C and pH 7.5, reducing energy inputs by 65% versus thermal amination methods [8]. Waste reduction strategies include recycling the co-product pyruvate through lactate dehydrogenase coupling, decreasing overall ammonium consumption [4].
Renewable feedstocks are increasingly utilized, with vanillin-derived pathways demonstrating particular promise. Vanillin undergoes reductive alkylation to p-propylphenol derivatives via tandem hydrogenation, followed by Betti reaction with acetaldehyde and ammonia analogs. Tannic acid-catalyzed (5 mol%) one-pot syntheses achieve 75% yield under solvent-free conditions at 100°C, leveraging the polyphenol catalyst’s multifunctional Lewis acidity [8]. Energy efficiency metrics reveal microwave-assisted methods reduce reaction times by 80% (15 minutes vs. 12 hours) while maintaining 82% yield, significantly lowering the overall carbon footprint [8].
Table 4: Green Synthesis Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Intensity (kJ/mol) | Renewable Solvent (%) |
---|---|---|---|---|
Traditional reductive amination | 18.5 | 8.2 | 4200 | 0 |
Solvent-free mechanochemical | 3.2 | 1.2 | 850 | 100 |
Biocatalytic transamination | 5.7 | 2.8 | 1500 | 95 |
Tannic acid-catalyzed | 7.1 | 3.5 | 2100 | 100 |
Catalyst innovations include gold nanoparticles (3-5 nm) supported on TiO₂, which facilitate aerobic oxidative amination under mild conditions (70°C, air atmosphere). These systems achieve 70% yield through a dehydrogenation-condensation-hydrogenation sequence, with water as the sole byproduct. The catalyst maintains activity over 10 cycles with <5% leaching, attributed to strong metal-support interactions [7] [4]. Process intensification via continuous flow hydrogenation using micro-packed beds (Pd/Al₂O³) enhances mass transfer, reducing reaction times from hours to minutes while improving safety profile through minimized hydrogen inventory [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1